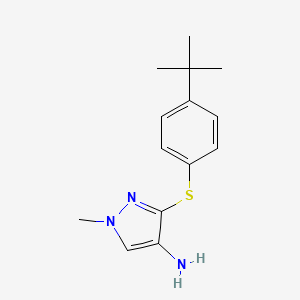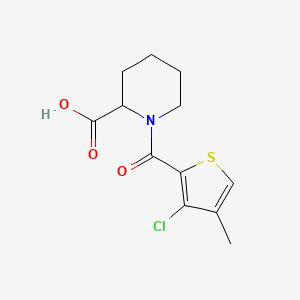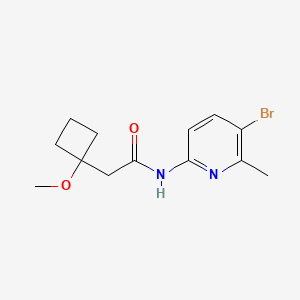![molecular formula C13H21NO5 B6644763 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is a type of antidepressant medication that is used to treat major depressive disorder and social anxiety disorder. In
作用機序
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid works by inhibiting the activity of MAO-A, an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in certain conditions.
実験室実験の利点と制限
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available. It has a well-understood mechanism of action and has been extensively studied in both animal and human models. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to achieve consistent levels in the blood. It also has the potential to interact with other medications and can cause side effects such as headache, nausea, and insomnia.
将来の方向性
There are a number of future directions for research on 2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid. One area of research is the development of new and more effective MAO inhibitors. Another area of research is the use of this compound in combination with other medications for the treatment of psychiatric disorders. There is also interest in the potential use of this compound in the treatment of other conditions such as chronic pain and Parkinson's disease. Finally, there is interest in the development of new delivery methods for this compound, such as transdermal patches or sustained-release formulations, to improve its efficacy and reduce side effects.
Conclusion:
In conclusion, this compound is a well-studied compound that has been shown to be effective in the treatment of depression and anxiety. It works by inhibiting the activity of MAO-A and increasing the levels of neurotransmitters in the brain. While it has some limitations for use in lab experiments, it has a number of advantages and is a valuable tool for researchers studying psychiatric disorders and other conditions. There are also a number of future directions for research on this compound, which may lead to new and more effective treatments for a range of conditions.
合成法
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid is synthesized through a multi-step process. The first step involves the condensation of 2-(1-methoxycyclobutyl)acetic acid with morpholine in the presence of thionyl chloride. The resulting intermediate is then reacted with 4-bromobenzaldehyde to form the final product. The synthesis of this compound is a complex process that requires careful attention to detail and rigorous quality control measures.
科学的研究の応用
2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in treating major depressive disorder and social anxiety disorder. In addition, this compound has been studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder and obsessive-compulsive disorder. This compound has also been studied for its potential use in the treatment of Parkinson's disease and chronic pain.
特性
IUPAC Name |
2-[4-[2-(1-methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-18-13(3-2-4-13)8-11(15)14-5-6-19-10(9-14)7-12(16)17/h10H,2-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQIZDKXLCPHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)CC(=O)N2CCOC(C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)



![N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide](/img/structure/B6644720.png)
![N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B6644722.png)
![8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6644726.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)


![3-[1-(3-Methylimidazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6644741.png)
![Methyl 4-[(4-methylcyclohexyl)amino]cyclohexane-1-carboxylate](/img/structure/B6644745.png)
![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)

